![molecular formula C11H19FN2O3 B14695733 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate CAS No. 33021-81-7](/img/structure/B14695733.png)
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is a chemical compound with the molecular formula C11H19FN2O3 and a molecular weight of 246.282 g/mol . This compound is known for its unique structure, which includes a fluoroethyl group, a carbamoyl group, and a cyclohexyl acetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate typically involves the reaction of cyclohexylamine with 2-fluoroethyl isocyanate to form the intermediate 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexylamine. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Fluoroethyl)(nitroso)carbamoyl]amino}cyclohexyl acetate: Similar structure but with a nitroso group instead of an acetyl group.
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Uniqueness
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is unique due to its combination of a fluoroethyl group and a cyclohexyl acetate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
33021-81-7 |
|---|---|
Molecular Formula |
C11H19FN2O3 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
[4-(2-fluoroethylcarbamoylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C11H19FN2O3/c1-8(15)17-10-4-2-9(3-5-10)14-11(16)13-7-6-12/h9-10H,2-7H2,1H3,(H2,13,14,16) |
InChI Key |
OMZPPULFXBHTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)NC(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



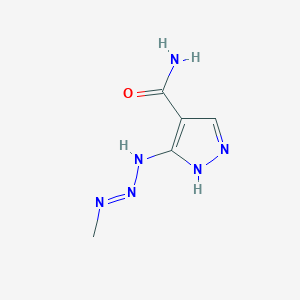

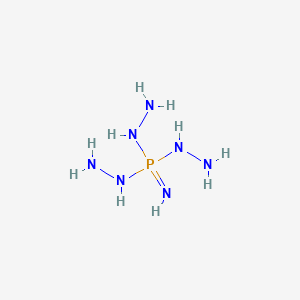
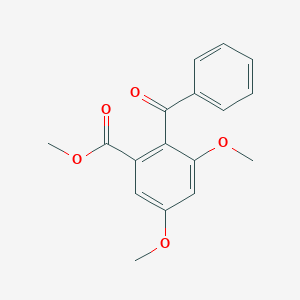
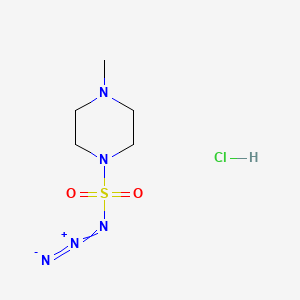
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

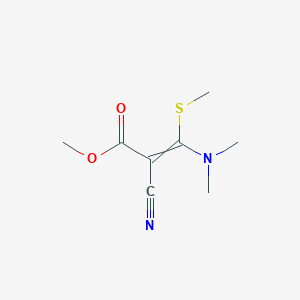

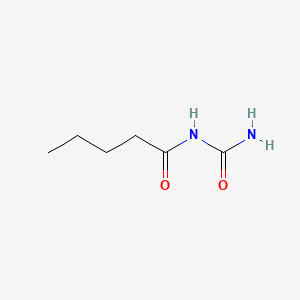
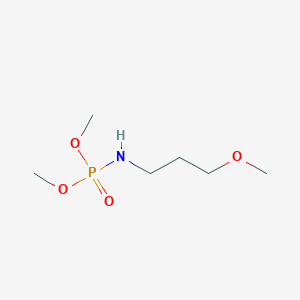
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

